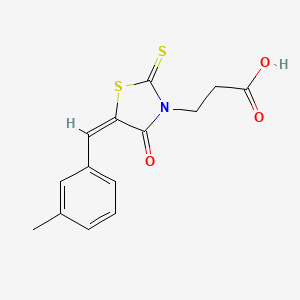

(E)-3-(5-(3-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Description

Properties

IUPAC Name |

3-[(5E)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S2/c1-9-3-2-4-10(7-9)8-11-13(18)15(14(19)20-11)6-5-12(16)17/h2-4,7-8H,5-6H2,1H3,(H,16,17)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLXQAAVDVTFPN-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (E)-3-(5-(3-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves the reaction of a thiazolidine derivative with a methylphenyl compound under specific conditions. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst such as hydrochloric acid or sulfuric acid. The reaction is usually carried out at a temperature range of 50-100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

(E)-3-(5-(3-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives with altered functional groups .

Scientific Research Applications

The compound has garnered attention for its diverse biological activities, particularly:

- Antimicrobial Properties : Research indicates that derivatives of thiazolidinones exhibit notable antibacterial activity. For instance, compounds with similar thiazolidinone structures have been shown to inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Thiazolidinone derivatives are being investigated for their potential anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cancer cell proliferation .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the biological evaluations and applications of compounds related to (E)-3-(5-(3-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid:

- Antibacterial Efficacy : A study compared various thiazolidinone derivatives against standard antibiotics and found that certain derivatives exhibited superior antibacterial activity, highlighting their potential as new antibacterial agents .

- Anticancer Studies : In vitro studies demonstrated that specific thiazolidinone derivatives could inhibit tumor growth in various cancer cell lines, suggesting their utility in cancer therapy .

- Mechanistic Insights : Research into the mechanism of action revealed that these compounds could interact with molecular targets such as enzymes and receptors involved in disease pathways, providing a rationale for their therapeutic effects .

Mechanism of Action

The mechanism of action of (E)-3-(5-(3-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .

Comparison with Similar Compounds

Table 1: Structural Features and Physical Properties of Selected Analogs

Key Observations :

- Arylidene Substituents : Electron-withdrawing groups (e.g., 4-nitrophenyl in 13g) reduce yields compared to electron-donating groups (e.g., 4-methoxyphenyl in 13c, 48% yield) due to steric and electronic effects on condensation efficiency .

- Acid Chain Modifications: Substitutions on the propanoic acid chain (e.g., phenyl in 13g, indol-3-yl in 13h) increase molecular weight and polarity, affecting solubility and melting points (e.g., 13h: 152–154°C vs. 13i: 108–110°C) .

- Isomerism : The (Z)-isomer of the indole-containing analog () showed predicted interactions with peroxisome proliferator-activated receptor gamma (PPARγ), a target in diabetes therapy. The (E)-isomer’s activity remains unexplored but may differ due to spatial arrangement .

Physicochemical Properties

- Melting Points : Analog melting points correlate with molecular symmetry and intermolecular interactions. For example, 13f (240–242°C, 4-nitrophenyl) has a higher melting point than 13i (108–110°C, 3,5-difluorophenyl) due to stronger π-π stacking and hydrogen bonding .

- Synthetic Yields : Yields range from 48% (13c, 4-methoxyphenyl) to 92% (), influenced by steric hindrance and aldehyde reactivity .

Biological Activity

(E)-3-(5-(3-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound that belongs to the class of thiazolidinones. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a thiazolidine core, characterized by the presence of a thioxothiazolidin moiety, which is known for its diverse biological properties. The molecular formula includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S), contributing to its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of thiazolidinones, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related compounds can inhibit tumor cell growth with IC50 values in the nanomolar range.

Table 1: Cytotoxicity of Thiazolidinone Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 5g | Molt 4/C8 | 34 |

| 5g | CEM | 40 |

| 4a | L1210 | 50 |

These findings suggest that the thiazolidinone scaffold may be crucial for anticancer activity, highlighting the importance of structural modifications in enhancing potency.

Antimicrobial Activity

In addition to anticancer effects, thiazolidinone derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have shown minimum inhibitory concentrations (MIC) lower than standard antibiotics like ampicillin.

Table 2: Antibacterial Activity of Related Thiazolidinones

| Compound | Bacteria | MIC (mg/mL) |

|---|---|---|

| 8 | S. aureus | 0.015 |

| 10 | E. cloacae | 0.03 |

| 12 | L. monocytogenes | 0.008 |

This data underscores the potential of these compounds as alternatives to conventional antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is influenced by their structural components. The presence of specific substituents on the thiazolidine ring can enhance or diminish their efficacy. For instance, the incorporation of a methyl group at the benzylidene position has been associated with increased cytotoxicity against cancer cells.

Case Studies

- Anticancer Screening : A study evaluated various thiazolidinone derivatives against the NCI60 cancer cell line panel, revealing that compounds with modifications at the propanoic acid moiety exhibited enhanced antitumor activity compared to their unmodified counterparts .

- Antibacterial Evaluation : Another investigation focused on the antibacterial properties of thiazolidinones against clinical isolates of resistant bacteria, demonstrating that certain derivatives had superior activity compared to traditional antibiotics .

Q & A

Q. What is the optimized synthetic route for (E)-3-(5-(3-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid?

The compound is synthesized via a condensation reaction between 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid and 3-methylbenzaldehyde. Key steps include:

- Refluxing equimolar amounts of the thiazolidinone precursor and aldehyde in glacial acetic acid with sodium acetate (as a base catalyst) for 4–5 hours .

- Precipitation by cooling and dilution with water, followed by recrystallization from methanol to achieve purity >90% .

- Monitoring reaction progress via TLC and confirming the (E)-configuration of the benzylidene group using NMR coupling constants .

Q. How can the structure and purity of this compound be validated experimentally?

- Spectral Characterization :

- FT-IR : Confirm C=O (1702 cm⁻¹), C=S (1247 cm⁻¹), and aromatic C-H (3001 cm⁻¹) stretches .

- 1H NMR : Identify the propanoic acid chain (δ 2.5–3.5 ppm) and benzylidene protons (δ 7.2–8.4 ppm, J = 12–16 Hz for trans-configuration) .

Advanced Research Questions

Q. How do structural modifications at the C5-arylidene position influence bioactivity?

- Substituents on the benzylidene group (e.g., electron-withdrawing nitro or methoxy groups) alter electronic properties and hydrogen-bonding capacity, impacting target binding. For example:

Q. What mechanistic insights explain the role of sodium acetate in the synthesis?

Sodium acetate acts as a dual-purpose catalyst:

- Base : Deprotonates the thiazolidinone NH to facilitate nucleophilic attack on the aldehyde .

- Buffering Agent : Maintains pH ~4.5–5.0, optimizing the equilibrium between imine formation and side reactions (e.g., aldol condensation) .

- Experimental Validation: Conduct control reactions without NaOAc, observing <20% yield due to incomplete imine formation .

Q. How can stereochemical inconsistencies in synthesis be resolved?

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to separate (E)- and (Z)-isomers, as reported for phenylalanine-derived analogs .

- Crystallography : Single-crystal X-ray diffraction confirms the (E)-configuration via dihedral angles between the thiazolidinone and arylidene planes .

Q. What strategies address contradictory bioactivity data across studies?

- Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), temperature (25°C), and enzyme source (e.g., recombinant vs. tissue-extracted) .

- Data Normalization : Express activity relative to positive controls (e.g., acarbose for α-glucosidase) to mitigate batch-to-batch variability .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- In Silico Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.